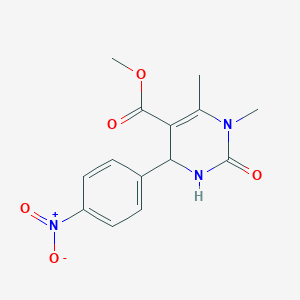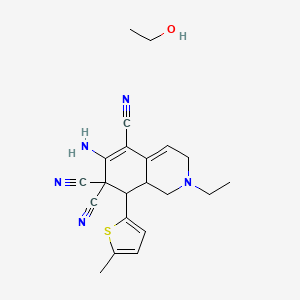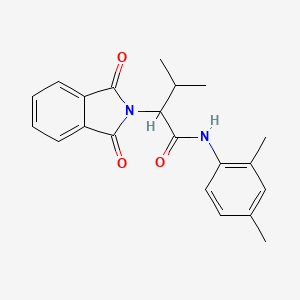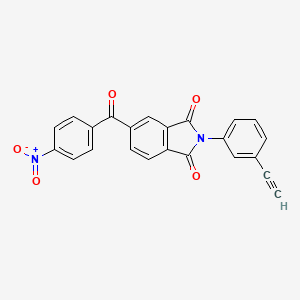![molecular formula C20H17ClN2O4S B5187089 N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as A-438079, is a compound that has been extensively studied in the field of medicinal chemistry. It is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in immune cells, neurons, and other cell types. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. A-438079 has shown promise as a potential therapeutic agent for a range of diseases, including chronic pain, neurodegenerative disorders, and cancer.
Wirkmechanismus
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in immune cells, neurons, and other cell types. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. When activated, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines. This compound blocks the activation of the P2X7 receptor, thereby reducing inflammation, pain, and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In animal models of chronic pain, this compound has been shown to reduce the release of pro-inflammatory cytokines and decrease the activation of glial cells. In models of neurodegenerative disorders, this compound has been shown to reduce neuronal death and improve cognitive function. In cancer models, this compound has been shown to inhibit tumor growth and metastasis by reducing inflammation and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for use in lab experiments. It is a highly selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has also been shown to have good bioavailability and pharmacokinetics in preclinical models. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the identification of biomarkers that can be used to predict the effectiveness of this compound in different disease states. Additionally, the safety and efficacy of this compound in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide involves several steps, starting with the reaction of 4-chloroaniline with 2-methoxybenzene-1-sulfonyl chloride to yield N-(4-chlorophenyl)-2-methoxybenzenesulfonamide. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, this compound. The synthesis has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of various diseases, including chronic pain, neurodegenerative disorders, and cancer. In animal models of chronic pain, this compound has been shown to reduce pain behavior and inflammation. In models of neurodegenerative disorders, this compound has been shown to protect against neuronal death and improve cognitive function. In cancer models, this compound has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-19-8-3-2-7-18(19)23-28(25,26)17-6-4-5-14(13-17)20(24)22-16-11-9-15(21)10-12-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJLYPHUUFAINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)
